Compound Description: This compound is a 2-amino imidazole derivative synthesized using a green approach with a ChCl (cholinium chloride)/urea eutectic mixture [].
N-(2-pyridyl)-N'-(4-chlorophenyl)urea
Compound Description: This compound features a urea moiety linking a 2-pyridyl group and a 4-chlorophenyl group [].
N-(3-pyridyl)-N'-(4-chlorophenyl)urea
Compound Description: Structurally similar to the previous compound, this molecule also features a urea group connected to a 4-chlorophenyl moiety, but with a 3-pyridyl group as the second substituent [].
N-(4-pyridyl)-N'-(4-chlorophenyl)urea
Compound Description: This compound, another arylurea, is characterized by a 4-chlorophenyl group and a 4-pyridyl group linked through a urea moiety [].
Compound Description: McN-A-343 is a known muscarinic (M1) ganglionic stimulant. Researchers synthesized a series of amide, urea, and carbamate analogs of McN-A-343 to investigate their ganglionic stimulant activity and affinity for muscarinic receptors [].
Compound Description: This compound is a pyrimidinyl urea derivative that has been synthesized and characterized, with preliminary studies indicating insecticidal and fungicidal activities [].
N,N'-bis(3-Chlorophenyl)urea
Compound Description: This compound is a symmetrical urea derivative with two 3-chlorophenyl groups attached to the urea moiety [].
Compound Description: This molecule features a 3-chlorophenyl group attached to one nitrogen of the urea moiety, while the other nitrogen connects to an imidazolidine ring substituted with a p-tolyl group [].
Compound Description: This compound contains a 1,3,4-thiadiazole ring linked to a 3-chlorobenzoyl urea moiety and has shown significant anti-tumor metastasis activity in a Lewis lung carcinoma model [].
Compound Description: This compound is a thiourea derivative containing benzimidazole and p-tolyl groups that demonstrated higher cytotoxicity in the MCF-7 breast cancer cell line compared to MDA-MB-231 cells [].
Compound Description: This molecule features a benzimidazole group linked to a piperazine carboxamide moiety, which in turn connects to a 3-chlorophenyl group. It showed higher cytotoxicity in the MCF-7 breast cancer cell line compared to MDA-MB-231 cells [].
Compound Description: PSNCBAM-1 is a cannabinoid CB1 receptor allosteric antagonist that has shown hypophagic effects in vivo. Studies have investigated its effects on CB1 receptor modulation in the cerebellum [, ].
Compound Description: This compound is a thiadiazole-urea derivative with a 4-chlorophenyl group and a pyridyl group attached to the urea moiety. It has shown good fungicidal activities against Rhizoctonia solani, Botrytis cinerea, and Dothiorella gregaria [].
Compound Description: This series of eight new compounds features a (thio)urea group linked to a chiral butyryl moiety substituted with a 4-chlorophenyl group at the 2-position and a methyl group at the 3-position [].
Compound Description: Fenobam is a clinically validated non-benzodiazepine anxiolytic and a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity [, , , , , ].
BAY 43-9006
Compound Description: BAY 43-9006 [N-(3-trifluoromethyl-4-chlorophenyl)-N'-(4-(2-methylcarbamoyl pyridin-4-yl)oxyphenyl)urea] is a multikinase inhibitor that inhibits RAF family kinases. It has demonstrated significant growth inhibition in V600EBRAF-positive thyroid carcinoma cell lines and tumor xenografts [].
4-(4-chloro-5-methyl-2-methylthiophenyl)sulphonyl]-1-(aryl)semicarbazides and N-[(4-chloro-5-methyl-2-methylthiophenyl)sulphonyl]-N'-(4-chlorophenyl)urea
Compound Description: These compounds, a series of semicarbazides and a urea derivative, were synthesized and evaluated for their anticancer activity against human tumor cell lines [].
Compound Description: SKLB023 is a selective iNOS inhibitor that has demonstrated therapeutic potential in arthritis and non-alcoholic steatohepatitis models with potent anti-inflammatory effects [].
Compound Description: This compound is a known ligand for PMM2 (phosphomannomutase 2). Virtual screening studies suggest that it can bind to various PMM2 mutants, potentially offering therapeutic benefits for phosphomannomutase 2-congenital disorder of glycosylation (PMM2-CDG) [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.